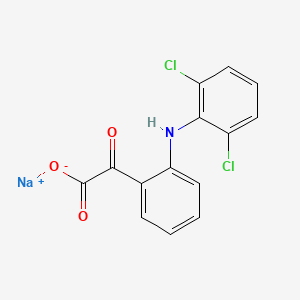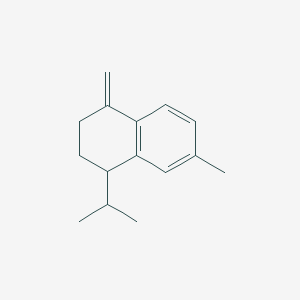![molecular formula C20H25N B13419181 1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
1-([1,1'-Biphenyl]-4-ylmethyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-ylmethyl)azocane is a heterocyclic organic compound that features a biphenyl group attached to an azocane ring. Azocane is an eight-membered ring containing seven carbon atoms and one nitrogen atom . The biphenyl group consists of two connected benzene rings, which contribute to the compound’s aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment to Azocane: The biphenyl group is then attached to the azocane ring through a nucleophilic substitution reaction. This involves the reaction of a biphenyl halide with azocane in the presence of a base.
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane may involve large-scale Suzuki coupling and nucleophilic substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-4-ylmethyl)azocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-ylmethyl)azocane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane involves its interaction with molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azocane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azocane: A simpler analog with only the azocane ring.
Biphenyl: A compound with only the biphenyl group.
Azocine: The fully unsaturated analog of azocane.
Uniqueness
1-([1,1’-Biphenyl]-4-ylmethyl)azocane is unique due to the combination of the biphenyl group and the azocane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H25N |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-[(4-phenylphenyl)methyl]azocane |
InChI |
InChI=1S/C20H25N/c1-2-7-15-21(16-8-3-1)17-18-11-13-20(14-12-18)19-9-5-4-6-10-19/h4-6,9-14H,1-3,7-8,15-17H2 |
Clé InChI |
BTDKOFMWYIXWST-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CCC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)


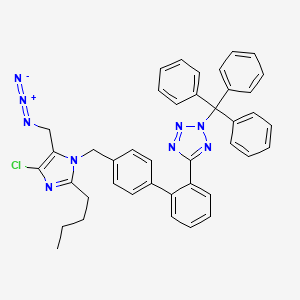
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
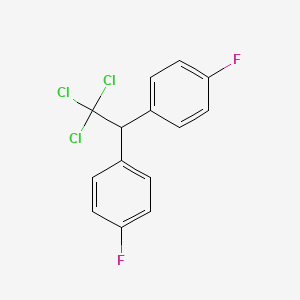
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
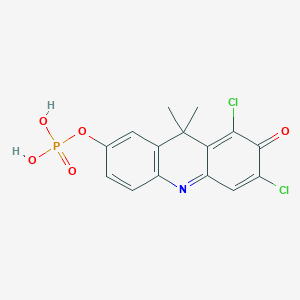
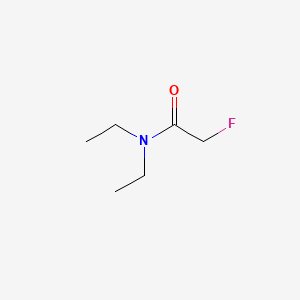

![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
